

# A Spectroscopic Investigation of Dicaprylyl Carbonate: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Dicaprylyl Carbonate	
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Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of **Dicaprylyl Carbonate**, a widely used emollient in the pharmaceutical and cosmetic industries. Detailing the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, this document serves as a vital resource for researchers, scientists, and professionals in drug development. It outlines detailed experimental protocols, presents quantitative spectral data in a structured format, and illustrates the analytical workflow, offering a foundational understanding of the characterization of this important ester.

## Introduction

**Dicaprylyl Carbonate** (C<sub>17</sub>H<sub>34</sub>O<sub>3</sub>), also known as dioctyl carbonate, is the diester of caprylyl alcohol and carbonic acid.[1] It is a clear, colorless, and nearly odorless oily liquid with low polarity.[2] Due to its excellent emollient properties, it is a key ingredient in a variety of skincare and pharmaceutical formulations. Accurate and reliable analytical methods are crucial for confirming its identity, purity, and stability. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in **Dicaprylyl Carbonate**. This guide presents the fundamental principles and practical application of these techniques for its analysis.

## Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

## Foundational & Exploratory





This protocol outlines the procedure for acquiring <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13) NMR spectra of **Dicaprylyl Carbonate**.

Objective: To obtain high-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra to confirm the molecular structure of **Dicaprylyl Carbonate**.

#### Materials and Equipment:

- Dicaprylyl Carbonate sample
- Deuterated chloroform (CDCl<sub>3</sub>) with 0.03% tetramethylsilane (TMS)
- 5 mm NMR tubes
- Pasteur pipette
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

#### Procedure:

- Sample Preparation: Accurately weigh approximately 20-30 mg of the Dicaprylyl Carbonate sample into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.
   [3]
- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to a height of approximately 4-5 cm.[3] This removes any particulate matter that could degrade spectral quality.
- Cap the NMR tube securely.
- ¹H NMR Acquisition:



- o Insert the sample into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number
  of scans should be averaged to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Following <sup>1</sup>H NMR acquisition, switch the spectrometer to the <sup>13</sup>C channel.
  - Acquire a proton-decoupled <sup>13</sup>C NMR spectrum. A larger number of scans will be required compared to the <sup>1</sup>H spectrum due to the lower natural abundance of the <sup>13</sup>C isotope.
- Data Processing:
  - Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform.
  - Phase the resulting spectra and perform a baseline correction.
  - Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both <sup>1</sup>H and <sup>13</sup>C spectra.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the method for obtaining an FT-IR spectrum of liquid **Dicaprylyl Carbonate** using an Attenuated Total Reflectance (ATR) accessory.

Objective: To identify the characteristic functional groups in **Dicaprylyl Carbonate** by their vibrational frequencies.

Materials and Equipment:

- Dicaprylyl Carbonate sample
- FT-IR spectrometer equipped with a diamond ATR accessory
- Dropper or pipette



- · Lint-free wipes
- Isopropyl alcohol or acetone for cleaning

#### Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean and free of any residues. If necessary, clean the crystal
    with a lint-free wipe dampened with isopropyl alcohol or acetone and allow it to dry
    completely.
  - Record a background spectrum. This will account for the absorbance of atmospheric CO<sub>2</sub>
     and water vapor, as well as any intrinsic absorbance from the ATR crystal.
- Sample Analysis:
  - Place a small drop of the **Dicaprylyl Carbonate** sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
  - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a wavenumber range of 4000–400 cm<sup>-1</sup>.[4]
- Data Processing and Cleaning:
  - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Perform an ATR correction if necessary.
  - After the measurement is complete, carefully wipe the sample from the ATR crystal using a lint-free wipe.
  - Clean the crystal thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any remaining sample residue.

## **Data Presentation and Interpretation**



The spectral data for **Dicaprylyl Carbonate** are summarized below.

## **NMR Spectral Data**

The <sup>1</sup>H and <sup>13</sup>C NMR spectra provide a detailed map of the carbon and hydrogen environments within the molecule.

Table 1: <sup>1</sup>H NMR Spectral Data for **Dicaprylyl Carbonate** (CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
4.14	Triplet	4H	-O-CH <sub>2</sub> -
1.67	Quintet	4H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
1.28	Multiplet	20H	-(CH2)5-
0.88	Triplet	6H	-СН₃

Data interpreted from spectral images.[5]

Table 2: <sup>13</sup>C NMR Spectral Data for **Dicaprylyl Carbonate** (CDCl<sub>3</sub>)

155.2       C=O (Carbonate)         68.5       -O-CH <sub>2</sub> -         31.8       -CH <sub>2</sub> -         29.2       -CH <sub>2</sub> -         28.9       -CH <sub>2</sub> -         25.6       -CH <sub>2</sub> -	Chemical Shift (δ, ppm)	Assignment
31.8 -CH <sub>2</sub> - 29.2 -CH <sub>2</sub> - 28.9 -CH <sub>2</sub> -	155.2	C=O (Carbonate)
29.2 -CH <sub>2</sub> - 28.9 -CH <sub>2</sub> -	68.5	-O-CH <sub>2</sub> -
28.9 -CH <sub>2</sub> -	31.8	-CH <sub>2</sub> -
	29.2	-CH <sub>2</sub> -
25.6 -CH <sub>2</sub> -	28.9	-CH <sub>2</sub> -
	25.6	-CH <sub>2</sub> -
22.6 -CH <sub>2</sub> -	22.6	-CH <sub>2</sub> -
14.1 -CH <sub>3</sub>	14.1	-CH₃



Data interpreted from spectral images.[3]

#### Interpretation:

- ¹H NMR: The triplet at 4.14 ppm is characteristic of the methylene protons adjacent to the carbonate oxygen. The signals between 0.88 and 1.67 ppm correspond to the protons of the octyl chains.
- ¹³C NMR: The peak at 155.2 ppm is indicative of the carbonyl carbon in the carbonate functional group.[6] The signal at 68.5 ppm corresponds to the carbon atom directly bonded to the ester oxygen. The remaining signals in the upfield region (14.1-31.8 ppm) are assigned to the carbons of the two octyl chains.

## **FT-IR Spectral Data**

The FT-IR spectrum reveals the presence of key functional groups through their characteristic absorption bands.

Table 3: FT-IR Absorption Bands for Dicaprylyl Carbonate

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
2956, 2925, 2856	Strong	C-H (Alkyl)	Stretching
1745	Very Strong	C=O (Carbonate)	Stretching
1465	Medium	C-H (Alkyl)	Bending
1260	Strong	C-O (Ester)	Asymmetric Stretching

Data based on typical values for long-chain alkyl carbonates.[7][8][9]

#### Interpretation:

• The strong, sharp absorption band around 1745 cm<sup>-1</sup> is the most prominent feature and is characteristic of the C=O stretching vibration of the carbonate group.

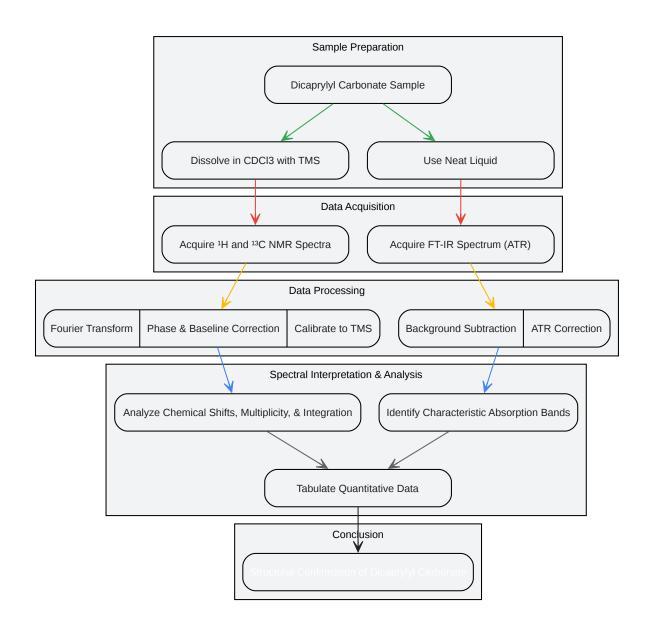


- The series of strong peaks between 2850 and 2960 cm<sup>-1</sup> are due to the C-H stretching vibrations of the long alkyl (octyl) chains.
- The strong band observed around 1260 cm<sup>-1</sup> is attributed to the C-O stretching of the ester linkage.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of **Dicaprylyl Carbonate**, from sample acquisition to final structural confirmation.





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